tert-Butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate
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Overview
Description
3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Ether Formation: The brominated phenol is then reacted with azetidine-1-carboxylic acid tert-butyl ester in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether linkage.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of the corresponding alcohol from the ester group.
Scientific Research Applications
3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azetidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(5-Fluoro-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(5-Iodo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(5-Bromo-2-methylphenoxy)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C15H20BrNO3 |
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Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 3-(5-bromo-2-methylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-10-5-6-11(16)7-13(10)19-12-8-17(9-12)14(18)20-15(2,3)4/h5-7,12H,8-9H2,1-4H3 |
InChI Key |
IRZREQMRWATISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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